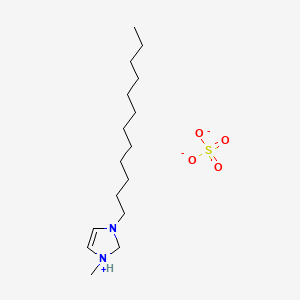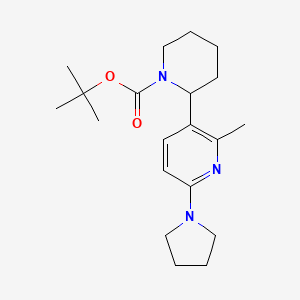
Methyl 2,3-DI-O-acetyl-4,6-O-benzylidene-A-D-mannopyranoside
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El 2,3-Di-O-acetil-4,6-O-bencilideno-α-D-mannopiranósido de metilo es un derivado sintético de la manosa, un tipo de molécula de azúcar. Este compuesto se caracteriza por la presencia de grupos acetilo y bencilideno, que son grupos protectores comúnmente utilizados en la química de los carbohidratos para evitar reacciones no deseadas durante la síntesis. El compuesto se utiliza a menudo como intermedio en la síntesis de moléculas más complejas y tiene aplicaciones en varios campos de la investigación científica.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis del 2,3-Di-O-acetil-4,6-O-bencilideno-α-D-mannopiranósido de metilo normalmente implica varios pasos. Un método común comienza con la protección de los grupos hidroxilo de la manosa utilizando grupos acetilo Las condiciones de reacción suelen implicar el uso de anhídrido acético y un catalizador como la piridina para facilitar el proceso de acetilación . El grupo bencilideno se introduce utilizando benzaldehído en presencia de un catalizador ácido .
Métodos de producción industrial
Los métodos de producción industrial de este compuesto son similares a la síntesis de laboratorio, pero se amplían para acomodar cantidades mayores. El uso de reactores de flujo continuo y sistemas automatizados puede mejorar la eficiencia y el rendimiento. Las condiciones de reacción se controlan cuidadosamente para garantizar la pureza y la consistencia del producto final.
Análisis De Reacciones Químicas
Tipos de reacciones
El 2,3-Di-O-acetil-4,6-O-bencilideno-α-D-mannopiranósido de metilo se somete a diversas reacciones químicas, incluidas:
Hidrólisis: Los grupos acetilo y bencilideno se pueden eliminar en condiciones ácidas o básicas para producir el azúcar libre.
Oxidación: El compuesto se puede oxidar para introducir grupos funcionales adicionales, como grupos carboxilo o aldehído.
Sustitución: Los grupos acetilo se pueden reemplazar por otros grupos protectores o grupos funcionales mediante reacciones de sustitución nucleófila.
Reactivos y condiciones comunes
Hidrólisis: Se puede utilizar ácido acético o ácido clorhídrico para eliminar los grupos protectores.
Oxidación: Reactivos como permanganato de potasio o trióxido de cromo se pueden utilizar para reacciones de oxidación.
Sustitución: Nucleófilos como metóxido de sodio o amoníaco se pueden utilizar para reemplazar los grupos acetilo.
Productos principales
Los principales productos formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, la hidrólisis del compuesto produce manosa libre, mientras que la oxidación puede producir derivados de manosa con grupos funcionales adicionales.
Aplicaciones en la investigación científica
El 2,3-Di-O-acetil-4,6-O-bencilideno-α-D-mannopiranósido de metilo tiene varias aplicaciones en la investigación científica:
Aplicaciones Científicas De Investigación
Methyl 2,3-DI-O-acetyl-4,6-O-benzylidene-A-D-mannopyranoside has several applications in scientific research:
Mecanismo De Acción
El mecanismo de acción del 2,3-Di-O-acetil-4,6-O-bencilideno-α-D-mannopiranósido de metilo implica su función como intermedio de azúcar protegido. Los grupos protectores evitan reacciones no deseadas durante la síntesis, lo que permite la introducción selectiva de grupos funcionales en posiciones específicas. El compuesto se puede desproteger en condiciones controladas para producir el producto deseado.
Comparación Con Compuestos Similares
Compuestos similares
- 2,3-Di-O-acetil-4,6-O-bencilideno-α-D-glucopiranósido de metilo
- 4,6-O-bencilideno-α-D-glucopiranósido de metilo
- α-D-mannopiranósido de metilo
Singularidad
El 2,3-Di-O-acetil-4,6-O-bencilideno-α-D-mannopiranósido de metilo es único debido a sus grupos protectores específicos y las posiciones en las que se introducen. Esto permite reacciones selectivas y la síntesis de moléculas complejas que serían difíciles de lograr con otros compuestos. Su estructura proporciona estabilidad y reactividad que son ventajosas en diversas aplicaciones sintéticas.
Propiedades
Fórmula molecular |
C18H22O8 |
|---|---|
Peso molecular |
366.4 g/mol |
Nombre IUPAC |
[(4aR,6S,7S,8S,8aR)-7-acetyloxy-6-methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl] acetate |
InChI |
InChI=1S/C18H22O8/c1-10(19)23-15-14-13(25-18(21-3)16(15)24-11(2)20)9-22-17(26-14)12-7-5-4-6-8-12/h4-8,13-18H,9H2,1-3H3/t13-,14-,15+,16+,17?,18+/m1/s1 |
Clave InChI |
QOKXXIQSHLLVPF-FLADZYRGSA-N |
SMILES isomérico |
CC(=O)O[C@H]1[C@H]2[C@@H](COC(O2)C3=CC=CC=C3)O[C@@H]([C@H]1OC(=O)C)OC |
SMILES canónico |
CC(=O)OC1C2C(COC(O2)C3=CC=CC=C3)OC(C1OC(=O)C)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-[5-Fluoro-2-(4-hydroxypiperidin-1-yl)phenyl]ethan-1-one](/img/structure/B11823959.png)




![[(2R,4aR,7aS)-2-methyl-6-phenyl-1H,2H,4aH,5H,6H,7H,7aH-pyrrolo[3,4-b]pyridin-7a-yl]methanol](/img/structure/B11823983.png)

![Butyl({1'-methyl-1',2'-dihydrospiro[cyclopropane-1,3'-indol]-2'-ylidene}sulfamoyl)amine](/img/structure/B11823992.png)
![Thiourea, N-[2-[4-(3,7-dihydro-2-methyl-3-oxoimidazo[1,2-a]pyrazin-6-yl)phenoxy]ethyl]-N'-(3',6'-dihydroxy-3-oxospiro[isobenzofuran-1(3H),9'-[9H]xanthen]-5-yl)-](/img/structure/B11824006.png)



